

2-Chloro-3-hydroxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzoic acid

Cat. No.: B1590727

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight of **2-Chloro-3-hydroxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of **2-Chloro-3-hydroxybenzoic acid**. It includes detailed experimental protocols for the determination of its molecular weight using both classical and modern analytical techniques.

Physicochemical Properties

2-Chloro-3-hydroxybenzoic acid, a substituted benzoic acid derivative, possesses distinct physical and chemical characteristics crucial for its application in research and development. The key quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	$C_7H_5ClO_3$	[1] [2] [3]
Molecular Weight	172.57 g/mol	[1] [4]
Monoisotopic Mass	171.9927217 Da	[2]
Melting Point	156.5-157.5 °C	[1]
Boiling Point (Predicted)	333.1 ± 27.0 °C	[1]
Density (Predicted)	1.536 ± 0.06 g/cm ³	[1]
Solubility	Slightly soluble in DMSO and Methanol.	[1]
CAS Number	51786-10-8	[1] [2]

Methodologies for Molecular Weight Determination

The molecular weight of a solid organic acid such as **2-Chloro-3-hydroxybenzoic acid** can be accurately determined through various experimental techniques. Below are detailed protocols for a classical titration method and a modern mass spectrometry approach.

Determination of Equivalent Weight by Titration

This method relies on the neutralization reaction between the acidic proton of the carboxylic acid and a standardized strong base.

Principle: By accurately measuring the mass of the acid and the volume of a standardized base of known concentration required to reach the equivalence point, the equivalent weight (and thus the molecular weight for a monoprotic acid) can be calculated.

Experimental Protocol:

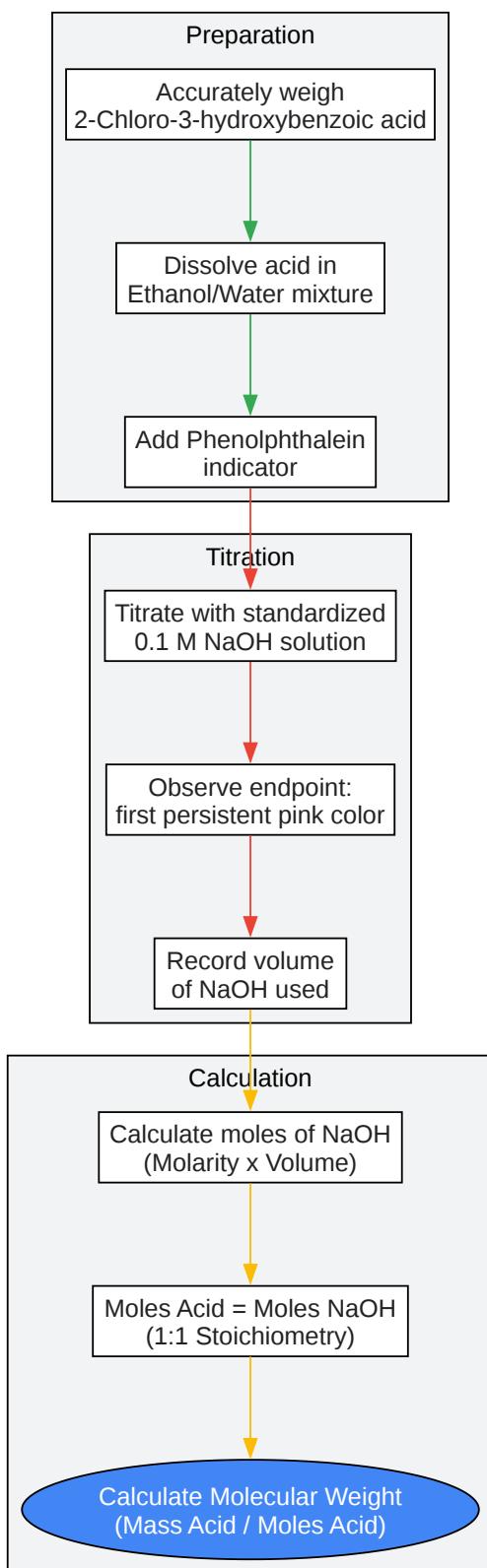
- Preparation of Standardized NaOH Solution:
 - Prepare a sodium hydroxide (NaOH) solution of approximately 0.1 M.

- Standardize this solution by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).
- Sample Preparation:
 - Accurately weigh approximately 0.2 g of dry **2-Chloro-3-hydroxybenzoic acid** into a 125 mL Erlenmeyer flask. Record the mass to four decimal places.[1]
 - Dissolve the sample in approximately 25 mL of a solvent in which the acid is soluble, such as ethanol, and add an equal volume of deionized water.[1][5]
- Titration Procedure:
 - Add 2-3 drops of phenolphthalein indicator to the dissolved acid solution.[2][5]
 - Fill a clean, rinsed burette with the standardized 0.1 M NaOH solution and record the initial volume.
 - Titrate the acid solution with the NaOH solution, swirling the flask continuously.[6]
 - As the endpoint is approached, add the NaOH dropwise until the first persistent faint pink color is observed.[2][6]
 - Record the final volume of the NaOH solution in the burette.
 - Repeat the titration at least two more times for precision.
- Calculation of Molecular Weight:
 - Moles of NaOH used: Molarity of NaOH × (Final Volume - Initial Volume of NaOH in L)
 - Since **2-Chloro-3-hydroxybenzoic acid** is a monoprotic acid, the moles of acid are equal to the moles of NaOH at the equivalence point.
 - Molecular Weight (g/mol): Mass of Acid (g) / Moles of Acid

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.

Principle: The compound is ionized, and the resulting ions are separated based on their m/z ratio. The peak corresponding to the intact molecule with a single positive charge (the molecular ion, M^+) will have an m/z value that directly corresponds to the molecular weight of the compound.


Experimental Protocol:

- **Sample Preparation:**
 - Prepare a dilute solution of **2-Chloro-3-hydroxybenzoic acid** in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrument Setup and Ionization:**
 - Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).
 - For ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.
 - For EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing the loss of an electron to form a radical cation ($M^{+\cdot}$).[7]
- **Mass Analysis:**
 - The generated ions are accelerated into the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).
 - The analyzer separates the ions based on their m/z ratio.
- **Detection and Data Analysis:**
 - A detector measures the abundance of ions at each m/z value.

- The resulting mass spectrum will show a peak for the molecular ion. For **2-Chloro-3-hydroxybenzoic acid**, this will appear at an m/z corresponding to its molecular weight (approximately 172.57). Due to the presence of chlorine isotopes (^{35}Cl and ^{37}Cl), an isotopic pattern with peaks at M+ and M+2 will be observed.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the molecular weight of **2-Chloro-3-hydroxybenzoic acid** using the titration method.

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Determination by Titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.mnstate.edu [web.mnstate.edu]
- 2. fountainheadpress.com [fountainheadpress.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. prezi.com [prezi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-Chloro-3-hydroxybenzoic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590727#2-chloro-3-hydroxybenzoic-acid-molecular-weight\]](https://www.benchchem.com/product/b1590727#2-chloro-3-hydroxybenzoic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com